molecular formula C21H23N3O2S B2626507 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide CAS No. 305372-92-3

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

Cat. No. B2626507
CAS RN: 305372-92-3
M. Wt: 381.49
InChI Key: IJXSELAPOIKTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chemical substance with the linear formula C26H22N4O4S2 . It has a molecular weight of 518.618 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of potential COX-2 inhibitors by means of internal Michael addition of ortho toluenesulfonylaminophenyl acrylic acid methyl esters with 6- (chloroacetyl)-2H-1,4-bezoxazin-4H-ones followed by hydrolysis resulting in the formation of [2- (3-oxo-3,4-dihydro-2H-benzo [1,4]oxazin-6-carbonyl)-1H-indol-3-yl]acetic acids .


Molecular Structure Analysis

The structure of this compound involves a thiazine ring, which approximates to an envelope form with the S atom in the flap position . The amide group attached to the acetate group is almost perpendicular to the mean plane of the thiazine ring .


Chemical Reactions Analysis

In the crystal structure of a similar compound, N-H⋯O hydrogen bonds link the molecules into (100) sheets and weak C-H⋯O interactions further consolidate the packing .


Physical And Chemical Properties Analysis

The asymmetric unit of a similar compound, C10H12N2O3·2H2O, contains two organic molecules with similar conformations and four water molecules . Each organic molecule is close to planar (r.m.s. deviations = 0.035 and 0.108 Å) and adopts a trans conformation with respect to its C=N bond .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its COX-2 inhibitory activity . Additionally, more studies could be conducted to fully understand its chemical properties and potential applications.

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(4-piperidin-1-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c25-20(14-19-21(26)23-17-6-2-3-7-18(17)27-19)22-15-8-10-16(11-9-15)24-12-4-1-5-13-24/h2-3,6-11,19H,1,4-5,12-14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXSELAPOIKTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(piperidin-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.